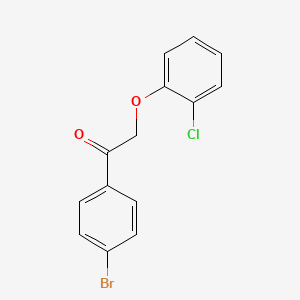

1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone

Description

An α-Aryloxy Ketone and Phenacyl Ether Derivative

1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone is classified as an α-aryloxy ketone. This structural motif is characterized by a ketone carbonyl group with an aryloxy group attached to the adjacent (alpha) carbon. The synthesis of such compounds is of considerable interest in organic chemistry. organic-chemistry.orgorganic-chemistry.org The molecule can also be described as a phenacyl ether derivative, a class of compounds known for their utility in organic synthesis, including as protecting groups for phenols. globalresearchonline.netresearchgate.net The aryl ether unit is a common feature in many biologically active molecules and natural products. globalresearchonline.net

Significance of Functional Groups: Aromatic Bromide, Aryl Chloride, Ketone, and Ether Linkage

The chemical reactivity and potential applications of this compound are largely dictated by its constituent functional groups.

Aromatic Bromide: The bromo-substituent on one of the phenyl rings is a key functional group. Aryl bromides are versatile intermediates in organic synthesis, frequently employed in cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations to form new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net The presence of the bromine atom offers a reactive site for further molecular elaboration. nih.govpressbooks.pub

Aryl Chloride: Similarly, the chloro-substituent on the other phenyl ring provides another handle for synthetic transformations. Although generally less reactive than aryl bromides, advancements in catalysis have enabled the efficient use of aryl chlorides in cross-coupling reactions, which is advantageous due to the lower cost and wider availability of chlorinated starting materials. nih.govacs.orgnih.govusc.edu.auresearchgate.net The differential reactivity of the aryl bromide and aryl chloride could potentially allow for selective, sequential reactions.

Ketone: The ketone functional group is a cornerstone of organic chemistry. wikipedia.org Its carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles in a wide array of addition reactions. chemistrytalk.orgbritannica.com The ketone moiety is also prevalent in many medicinally important compounds, including certain steroids like cortisone. britannica.comlibretexts.org Furthermore, the protons on the carbon alpha to the ketone are acidic and can be removed to form an enolate, a key intermediate in many carbon-carbon bond-forming reactions, such as the α-arylation of ketones. nih.gov

Ether Linkage: The ether linkage (C-O-C) in this molecule connects the chlorophenyl ring to the ethanone (B97240) backbone. Ether groups are generally stable and less reactive than many other functional groups. labinsights.nlindigoinstruments.com In the context of medicinal chemistry, the ether linkage is a common feature in many drugs, where it can influence properties such as solubility, conformation, and binding to biological targets. indigoinstruments.comstereoelectronics.org Diaryl ethers, in particular, are recognized as a "privileged scaffold" in drug discovery, appearing in compounds with a wide range of biological activities including anticancer, antibacterial, and herbicidal properties. researchgate.netnih.govnih.gov

Overview of Research Trajectories for Related Chemical Scaffolds

Research into chemical scaffolds related to this compound has been fruitful. For instance, derivatives of phenoxyacetic acid, which share the phenoxy component, are known to be potent fungicides and exhibit a variety of other biological activities, including antimycobacterial, anti-inflammatory, and antibacterial properties. nih.govresearchgate.net

The synthesis of substituted phenacyl ethers has been explored using methods such as phase-transfer catalysis, highlighting the interest in developing efficient routes to this class of compounds. globalresearchonline.netresearchgate.netunishivaji.ac.inresearchgate.net Furthermore, the α-arylation of ketones is a significant area of research, with methods being developed for the palladium-catalyzed coupling of ketones with halo-aromatics to create more complex molecular architectures. nih.gov The development of synthetic methods for α-chiral ketones is also an active area of investigation. nih.govresearchgate.net

Scope and Academic Relevance of Detailed Investigation

A detailed investigation of this compound is academically relevant due to the convergence of several important chemical features within a single molecule. Its structure presents opportunities to study the interplay of different functional groups, the potential for selective synthetic transformations, and the possibility of interesting conformational properties in the solid state.

Crystallographic analysis of the compound has revealed that the angle between the least-squares planes of the two aromatic rings is 71.31 (17)°. nih.govresearchgate.net In the crystal structure, molecules are linked into chains by C—H⋯O hydrogen bonds. nih.gov Such detailed structural information is valuable for understanding intermolecular interactions and for computational chemistry studies.

The compound's potential as a building block in the synthesis of more complex molecules, including those with potential biological activity, warrants further exploration. Its utility in the synthesis of heterocyclic compounds, for example, could be an interesting avenue of research, given that α-haloketones are key precursors for many such systems. mdpi.com

Compound Properties and Data

| Property | Value |

| Molecular Formula | C₁₄H₁₀BrClO₂ |

| Molecular Weight | 325.58 g/mol |

| Melting Point | 387–388 K |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Data sourced from crystallographic information. researchgate.net

Crystallographic Data

| Parameter | Value |

| a (Å) | 15.2653 (8) |

| b (Å) | 4.5541 (2) |

| c (Å) | 23.7336 (9) |

| β (°) | 129.135 (2) |

| V (ų) | 1279.80 (10) |

| Z | 4 |

Data sourced from crystallographic information. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO2/c15-11-7-5-10(6-8-11)13(17)9-18-14-4-2-1-3-12(14)16/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPKQOYYKKVJJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)C2=CC=C(C=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801252012 |

Source

|

| Record name | 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111946-85-1 |

Source

|

| Record name | 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111946-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Route Design for 1 4 Bromophenyl 2 2 Chlorophenoxy Ethanone

Established Synthetic Pathways for Phenacyl Ethers and α-Aryloxy Ketones

The core structure of 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone is an α-aryloxy ketone, also known as a phenacyl ether. The synthesis of these compounds has been a subject of considerable interest in organic chemistry due to their presence in biologically active molecules.

Williamson Etherification Protocols Utilizing Phenacyl Bromides and Substituted Phenols

The most direct and widely employed method for the synthesis of α-aryloxy ketones is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This SN2 reaction involves the nucleophilic substitution of a halide in a phenacyl halide by a phenoxide ion. In the context of this compound, this translates to the reaction of 2-bromo-1-(4-bromophenyl)ethanone with 2-chlorophenol (B165306) in the presence of a base. nih.govresearchgate.net

A specific experimental procedure involves stirring a mixture of 2-bromo-1-(4-bromophenyl)ethanone, 2-chlorophenol, and potassium carbonate in a suitable solvent like dimethylformamide (DMF) at room temperature. nih.govresearchgate.net The reaction proceeds to completion, yielding the desired product, which can then be purified by recrystallization. nih.govresearchgate.net

The efficiency of the Williamson ether synthesis is highly dependent on the choice of solvent and base. The selection of these components can significantly influence the reaction rate and yield.

Solvent Systems: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly used. masterorganicchemistry.com These solvents are effective at solvating the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion. For instance, the synthesis of this compound has been successfully carried out in DMF. nih.govresearchgate.net In some cases, the parent alcohol of the alkoxide can be used as the solvent, for example, using ethanol (B145695) when sodium ethoxide is the base. masterorganicchemistry.com

Base Selection: A variety of bases can be employed to deprotonate the phenol (B47542), generating the reactive phenoxide nucleophile. Common choices include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K2CO3), and hydrides (e.g., NaH). masterorganicchemistry.comnih.gov The strength of the base should be sufficient to deprotonate the phenol without causing unwanted side reactions. Potassium carbonate is a frequently used mild base that has proven effective in the synthesis of the target molecule. nih.govresearchgate.net

The following table summarizes the impact of different solvent and base combinations on the Williamson ether synthesis for preparing α-aryloxy ketones.

| Solvent System | Base | Typical Reaction Conditions | Advantages | Disadvantages |

| Dimethylformamide (DMF) | Potassium Carbonate (K2CO3) | Room Temperature | Mild conditions, good yields | DMF can be difficult to remove |

| Acetonitrile | Potassium Carbonate (K2CO3) | Reflux | Good yields, easier to remove than DMF | Requires higher temperatures |

| Ethanol | Sodium Ethoxide (NaOEt) | Reflux | Solvent is also the conjugate acid of the base | Can lead to transesterification with ester substrates |

| Tetrahydrofuran (THF) | Sodium Hydride (NaH) | 0 °C to Room Temperature | Strong base, drives reaction to completion | NaH is flammable and requires careful handling |

Phase transfer catalysis (PTC) offers a powerful technique to enhance the rate and efficiency of Williamson ether synthesis, particularly when dealing with reactants in different phases (e.g., a solid base and an organic solvent). crdeepjournal.orgjetir.org Phase transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) and crown ethers, facilitate the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the phenacyl halide is dissolved. jetir.orgresearchgate.net

Crown ethers function by encapsulating the metal cation (e.g., K+) of the phenoxide salt, creating a more "naked" and highly reactive phenoxide anion in the organic phase. jetir.org This increased nucleophilicity leads to faster reaction rates and often allows for milder reaction conditions. Tris(3,6-dioxaheptyl)amine (TDA-1) has been presented as a non-toxic alternative to crown ethers in the phase-transfer catalyzed synthesis of phenacyl esters. tandfonline.com

Alternative Methodologies for Carbon-Oxygen Bond Formation at the α-Position

While Williamson etherification is the most common approach, other methods for forming the C-O bond at the α-position of a ketone exist. These can include:

Reaction of α-hydroxy ketones with phenols: Under acidic or coupling agent-mediated conditions, an α-hydroxy ketone can be etherified with a phenol.

Oxidative coupling reactions: In recent years, oxidative coupling reactions have emerged as a powerful tool for the synthesis of α-acyloxy ketones, and similar principles could be adapted for α-aryloxy ketones. researchgate.net

Metal-catalyzed cross-coupling reactions: Palladium or copper-catalyzed cross-coupling reactions between an α-haloketone and a phenol can also lead to the desired product, though this is less common for simple etherifications.

Strategies for Incorporating Halogenated Aromatic Moieties (4-bromophenyl and 2-chlorophenoxy)

The synthesis of this compound requires the specific incorporation of the 4-bromophenyl and 2-chlorophenoxy groups. This is typically achieved by starting with precursors that already contain these halogenated aromatic rings.

Precursor Chemistry and Synthesis of Key Intermediates

The successful synthesis of the target compound relies on the availability of the key starting materials: 2-bromo-1-(4-bromophenyl)ethanone and 2-chlorophenol.

2-chlorophenol is a commercially available compound.

2-bromo-1-(4-bromophenyl)ethanone is a crucial intermediate that is typically synthesized by the α-bromination of 1-(4-bromophenyl)ethanone. nih.govmdpi.com This reaction is a standard transformation in organic synthesis.

The direct α-halogenation of aryl ketones is the most common method for preparing α-haloketones. nih.govmdpi.com This can be achieved using various brominating agents, such as elemental bromine (Br2), often in the presence of an acid catalyst like acetic acid. mdpi.com The reaction proceeds through an enol or enolate intermediate, which then attacks the electrophilic bromine source. Alternative brominating agents include N-bromosuccinimide (NBS), which can offer milder reaction conditions and improved selectivity. organic-chemistry.org

The following table outlines common methods for the synthesis of the key intermediate, 2-bromo-1-(4-bromophenyl)ethanone.

| Starting Material | Reagent(s) | Solvent | Key Features |

| 1-(4-bromophenyl)ethanone | Bromine (Br2) | Acetic Acid | Classical and cost-effective method |

| 1-(4-bromophenyl)ethanone | N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl4) | Milder conditions, often initiated by light or a radical initiator |

| 1-(4-bromophenyl)ethanone | Copper(II) Bromide (CuBr2) | Ethyl Acetate/Chloroform | Heterogeneous reaction, easy workup |

The synthesis of 1-(4-bromophenyl)ethanone itself can be accomplished through the Friedel-Crafts acylation of bromobenzene (B47551) with acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl3).

Preparation of 4-Bromoacetophenone Derivatives for Phenacyl Bromide Formation

The synthesis of the target molecule commences with the preparation of the key electrophile, 2-bromo-1-(4-bromophenyl)ethanone, a derivative of phenacyl bromide. This intermediate is typically synthesized from 4-bromoacetophenone.

4-Bromoacetophenone is a commercially available starting material. orgsyn.org However, for a comprehensive strategic design, its synthesis is often considered from simpler precursors. The primary route involves the Friedel-Crafts acylation of bromobenzene.

The subsequent and crucial step is the selective bromination of 4-bromoacetophenone at the α-carbon of the acetyl group. This reaction must be conducted under conditions that favor substitution on the methyl group over electrophilic substitution on the aromatic ring. Various methods have been developed to achieve this transformation with high yields. semanticscholar.org A common laboratory method involves the direct bromination of the acetophenone (B1666503) derivative using molecular bromine, often in a suitable solvent and sometimes with a catalyst. orgsyn.orgyoutube.com

Alternative and often milder brominating agents can also be employed. For instance, the use of a bromide/bromate couple in an aqueous medium presents a non-hazardous option suitable for large-scale production. google.com The reaction conditions for several α-bromination methods are summarized in the table below.

| Starting Material | Brominating Agent | Solvent/Conditions | Yield | Reference |

| Acetophenone | Bromine / AlCl₃ | Anhydrous Ether | 88-96% (crude) | orgsyn.org |

| 4-Nitroacetophenone | NaBrO₃ / NaHSO₃ | Water / Benzene (B151609), 70°C | 91% | google.com |

| 4-Methoxyacetophenone | NH₄BrO₃ / NaHSO₃ | Water, 30°C | 83% | google.com |

| Acetophenone Derivatives | Bromine | Methanol (B129727), 0-5°C | Good | semanticscholar.org |

| Styrenes | K₂S₂O₈ / KBr | Water | Good | semanticscholar.org |

This table presents various methods for the α-bromination of acetophenone derivatives to form phenacyl bromides.

The reaction between 4-bromoacetophenone and bromine in methanol at low temperatures is a selective method that yields the desired α-bromo ketone. semanticscholar.org The electron-withdrawing nature of the bromine atom on the phenyl ring deactivates it towards further electrophilic substitution, thus favoring the reaction at the acetyl side-chain.

Synthesis of 2-Chlorophenol Precursors

The nucleophilic component in the synthesis of the target molecule is the 2-chlorophenoxide ion, which is generated in situ from 2-chlorophenol. The synthesis of 2-chlorophenol is a well-established industrial process, typically achieved through the direct chlorination of phenol. google.com

A significant challenge in this synthesis is controlling the regioselectivity, as the hydroxyl group is an ortho-, para-directing activator, leading to the formation of both 2-chlorophenol and 4-chlorophenol, as well as dichlorinated byproducts. google.comresearchgate.net To enhance the yield of the desired ortho-isomer, specific catalysts and reaction conditions are employed. A patented process describes the use of branched-chain amines as catalysts in an unpolar, perchlorinated hydrocarbon solvent, which achieves yields of 2-chlorophenol between 90-95%. google.com

Alternative synthetic routes to 2-chlorophenol include:

Chlorination with tert-butyl hypochlorite (B82951): Phenol can be reacted with tert-butyl hypochlorite in carbon tetrachloride to produce 2-chlorophenol. chemicalbook.com

From phenylboronic acid: A method involving the reaction of phenylboronic acid with hydrogen peroxide has been reported. chemicalbook.com

From 2-chloroaniline (B154045): The diazotization of 2-chloroaniline followed by hydrolysis of the resulting diazonium salt is a classic route to 2-chlorophenol.

The selection of the synthetic route often depends on the desired scale, purity requirements, and environmental considerations.

| Precursor | Reagents | Solvent | Key Conditions | Product | Reference |

| Phenol | Chlorine gas, diisopropylamine | Tetrachloroethylene | 110-120°C | 2-Chlorophenol (91.4% yield) | google.com |

| Phenol | tert-Butyl hypochlorite | Carbon tetrachloride | Reflux | 2-Chlorophenol | chemicalbook.com |

| 4-Chlorophenol | Nitrating agent, then reducing agent | Various | Multi-step | 2-Amino-4-chlorophenol | guidechem.com |

This table summarizes different synthetic pathways for producing chlorophenol derivatives.

Green Chemistry Principles in the Synthesis of this compound

The traditional Williamson ether synthesis, while effective, often relies on polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile and may require stoichiometric amounts of strong bases, raising environmental and safety concerns. nih.govwikipedia.org The principles of green chemistry aim to mitigate these issues by designing more sustainable synthetic processes. researchgate.net

A primary goal in greening the synthesis of α-aryloxyketones is the replacement of hazardous organic solvents with more benign alternatives. google.comrsc.org Water is an ideal green solvent, but the low aqueous solubility of the organic reactants presents a challenge. researchgate.net

One effective strategy to overcome this is the use of micellar catalysis. Surfactants, when present in water above their critical micelle concentration (CMC), form micelles that can act as microreactors, encapsulating the nonpolar reactants and facilitating the reaction. researchgate.net This approach can enhance reaction rates and allows the etherification to be conducted in an aqueous medium. researchgate.net

Another approach involves performing the reaction under solvent-free conditions or using high-temperature conditions that allow for the use of weaker, less hazardous reagents. wikipedia.orgacs.org For industrial applications, phase-transfer catalysis is a common technique that facilitates the reaction between reactants in different phases (e.g., a solid base and an organic solution), often with reduced reaction times and milder conditions. wikipedia.org

The development of efficient catalyst systems is central to sustainable synthesis. rsc.org In the context of the Williamson ether synthesis for this compound, catalysis can play several roles:

Phase-Transfer Catalysts (PTCs): As mentioned, PTCs such as quaternary ammonium salts are widely used in industrial settings. They shuttle the phenoxide anion from the solid or aqueous phase into the organic phase where it can react with the α-haloketone, thereby accelerating the reaction and enabling the use of less hazardous solvent systems. wikipedia.org

Surfactant-Based Catalysis: In aqueous media, surfactants not only provide a reaction medium but also act as catalysts by concentrating the reactants within the micelles. researchgate.net

High-Temperature Catalytic Williamson Ether Synthesis (CWES): At elevated temperatures (above 300°C), it is possible to conduct the synthesis as a homogeneous catalytic process using weaker alkylating agents. wikipedia.orgacs.org This method is highly selective and reduces the formation of salt byproducts, making it particularly suitable for the large-scale production of aromatic ethers. wikipedia.orgacs.org

Enantioselective and Diastereoselective Synthetic Approaches to Chiral Analogs (if applicable, through modification of the alpha-carbon)

The structure of this compound is achiral. However, the creation of a stereocenter at the alpha-carbon (the methylene (B1212753) carbon) would lead to chiral analogs, which could have unique biological properties. The development of enantioselective methods to synthesize such chiral α-aryloxy ketones is a contemporary challenge in organic synthesis.

Direct enantioselective synthesis of these analogs would require a departure from the standard Williamson ether synthesis pathway. Potential strategies include:

Catalytic Asymmetric α-Aryloxylation: This approach would involve the direct reaction of an enolate derived from 4-bromoacetophenone with an oxidizing agent and 2-chlorophenol in the presence of a chiral catalyst. While challenging, this would be the most direct route.

Kinetic Resolution: A racemic mixture of a chiral α-substituted ketone could be resolved using a chiral catalyst or enzyme that selectively reacts with one enantiomer, leaving the other enriched.

Rhodium-Catalyzed Asymmetric Addition: Methodologies involving the rhodium-catalyzed enantioselective 1,4-addition of arylboronic acids to enones have been developed to construct chiral rings. rsc.org Similar principles could potentially be adapted for the asymmetric synthesis of α-aryloxy ketones.

Enantioselective Alkynylation: Chiral ligands have been successfully used in the enantioselective addition of organozinc reagents to isatin (B1672199) derivatives to form chiral α-hydroxy ketones. uva.es This highlights the potential of using chiral catalysts to control stereochemistry at a carbon adjacent to a carbonyl group.

These advanced methods, while not directly applied to the synthesis of the title compound in the reviewed literature, represent the forefront of research for creating chiral analogs and demonstrate the potential for future synthetic innovations in this area.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 4 Bromophenyl 2 2 Chlorophenoxy Ethanone

Mechanistic Insights into α-Aryloxy Ketone Formation

The synthesis of 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone is typically achieved through the formation of an ether linkage at the α-position to a carbonyl group. This transformation provides a valuable route to α-aryloxy ketones.

Nucleophilic Substitution at the α-Carbon in Phenacyl Ether Synthesis

The formation of this compound is accomplished via a nucleophilic substitution reaction. In a typical synthesis, 2-bromo-1-(4-bromophenyl)ethanone serves as the electrophile, and 2-chlorophenol (B165306), in the presence of a base, acts as the nucleophile. The reaction proceeds as follows: a mixture of 2-bromo-1-(4-bromophenyl)ethanone, 2-chlorophenol, and a base such as potassium carbonate is stirred in a suitable solvent like dimethylformamide (DMF) at room temperature. nih.gov

The mechanism of this reaction is a classic example of a Williamson ether synthesis, proceeding through an S\textsubscript{N}2 pathway. The base deprotonates the hydroxyl group of 2-chlorophenol to form the more nucleophilic 2-chlorophenoxide ion. This phenoxide ion then attacks the α-carbon of 2-bromo-1-(4-bromophenyl)ethanone, which is electrophilic due to the presence of the adjacent electron-withdrawing carbonyl group and the bromine leaving group. The nucleophile attacks from the backside of the carbon-bromine bond, leading to an inversion of configuration at the α-carbon (though in this case, the carbon is not a stereocenter). The bromine atom is displaced as a bromide ion, resulting in the formation of the ether linkage and yielding this compound.

The reactivity of the α-carbon in phenacyl bromides towards nucleophilic attack is significantly enhanced compared to a typical alkyl halide. This is attributed to the inductive effect of the carbonyl group, which polarizes the C-Br bond and increases the partial positive charge on the α-carbon, making it more susceptible to nucleophilic attack. nih.gov

Influence of Substituents on Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of the formation of this compound are influenced by the electronic effects of the substituents on both the phenacyl bromide and the phenoxide nucleophile.

The 4-bromo substituent on the phenyl ring of the phenacyl bromide is an electron-withdrawing group. This substituent enhances the electrophilicity of the carbonyl carbon and, by extension, the adjacent α-carbon. This increased electrophilicity is expected to accelerate the rate of nucleophilic attack by the 2-chlorophenoxide. The effect of such substituents on the reaction rate can often be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. libretexts.org For the S\textsubscript{N}2 reaction of substituted phenacyl bromides, a positive Hammett ρ (rho) value is generally observed, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the transition state.

Conversely, the 2-chloro substituent on the phenoxide nucleophile is also electron-withdrawing. This has two opposing effects. It increases the acidity of the parent phenol (B47542), facilitating the formation of the phenoxide ion in the presence of a base. However, it also decreases the nucleophilicity of the resulting phenoxide by withdrawing electron density from the oxygen atom. Generally, the decrease in nucleophilicity is the dominant factor affecting the reaction rate. Studies on related systems have shown that ortho-substituents on phenacyl bromides can lead to a decrease in reactivity due to steric hindrance and electronic repulsion, and similar principles can be applied to ortho-substituents on the nucleophile. nih.gov The ortho-chloro group in 2-chlorophenoxide can sterically hinder the approach of the nucleophile to the α-carbon of the phenacyl bromide, thus slowing down the reaction rate compared to an unsubstituted phenoxide.

Thermodynamically, the formation of the ether product is generally favorable. The precise equilibrium position will depend on the relative stabilities of the reactants and products, which are in turn influenced by the electronic nature of the substituents.

Reactivity of the Ketone Moiety

The ketone functional group in this compound is a key site of reactivity, undergoing a variety of transformations.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This nucleophilic addition is a fundamental reaction of ketones. masterorganicchemistry.comlibretexts.org The rate of nucleophilic addition is influenced by the electronic environment of the carbonyl group. In this compound, the 4-bromophenyl group is electron-withdrawing, which increases the partial positive charge on the carbonyl carbon and thus enhances its reactivity towards nucleophiles.

A wide range of nucleophiles can add to the carbonyl group, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, cyanide, and amines. For instance, reaction with a Grignard reagent (RMgX) would lead to the formation of a tertiary alcohol after acidic workup. The initial step involves the nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated.

Reduction and Oxidation Pathways Involving the Ketone Group

Reduction:

The ketone group in this compound can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH\textsubscript{4}) and lithium aluminum hydride (LiAlH\textsubscript{4}). These reagents deliver a hydride ion (H\textsuperscript{-}) to the electrophilic carbonyl carbon. The reaction proceeds via nucleophilic addition of the hydride to the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated by a protic solvent or during workup to yield the corresponding alcohol, 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanol.

Given that the molecule also contains a carbon-bromine and a carbon-chlorine bond, the choice of reducing agent can be important. LiAlH\textsubscript{4} is a much stronger reducing agent than NaBH\textsubscript{4} and can sometimes reduce alkyl halides, although this is generally slower than ketone reduction. NaBH\textsubscript{4} is a milder and more selective reagent that typically does not reduce aryl halides, making it a suitable choice for the selective reduction of the ketone functionality in this molecule. The reduction of α-halo ketones can sometimes lead to dehalogenation, but in this case, the halogen is on the aromatic ring and not at the α-position of the ketone, making it less susceptible to reductive cleavage under standard ketone reduction conditions. wikipedia.org

Oxidation:

Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur. For α-aryloxy ketones like this compound, oxidation is not a common or synthetically useful transformation of the ketone group itself.

α-Functionalization Reactions of the Methylene (B1212753) Group (e.g., α-aminoxylation)

The methylene group (CH\textsubscript{2}) alpha to the carbonyl group in this compound possesses acidic protons due to the electron-withdrawing nature of the adjacent ketone. This allows for the formation of an enolate ion upon treatment with a suitable base. This enolate can then react with various electrophiles, leading to α-functionalization.

One such reaction is α-aminoxylation, which introduces an aminooxy group at the α-position. This can be achieved by reacting the ketone with an electrophilic oxygen source in the presence of a catalyst. The presence of electron-withdrawing groups on the aromatic ring of the ketone can influence the efficiency of such reactions. nih.govspringernature.comacs.org

Reactivity of the Aromatic Halide Moieties (Bromine and Chlorine)

The presence of two different halogen atoms on the aromatic rings of this compound imparts differential reactivity, which can be exploited for selective chemical transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. researchgate.net In the context of this compound, the Suzuki-Miyaura coupling, which typically involves the reaction of an organohalide with an organoboron compound, is of particular interest. yonedalabs.comnobelprize.org The key to selectivity in this molecule lies in the differential reactivity of the aryl-bromine and aryl-chlorine bonds.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a palladium(0) complex. nobelprize.orgmdpi.com The rate of this oxidative addition step is highly dependent on the nature of the halogen, with the bond strength of the carbon-halogen bond playing a crucial role. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by the palladium catalyst. researchgate.net Consequently, in a Suzuki-Miyaura coupling reaction, the C-Br bond of the 4-bromophenyl moiety is expected to react preferentially over the C-Cl bond of the 2-chlorophenoxy group. researchgate.net This selective reactivity allows for the controlled functionalization of the brominated aromatic ring while leaving the chlorinated ring intact.

A typical Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid (Ar-B(OH)₂) would proceed as depicted in the following scheme:

Interactive Data Table: Relative Reactivity of Aryl Halides in Suzuki-Miyaura Coupling

| Aryl Halide | Relative Rate of Oxidative Addition | Typical Reaction Conditions |

|---|---|---|

| Aryl-Iodide | Fastest | Mild conditions, various Pd catalysts |

| Aryl-Bromide | Intermediate | Variety of Pd catalysts and ligands |

This differential reactivity is a cornerstone of modern organic synthesis, enabling sequential cross-coupling reactions on polyhalogenated substrates.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In this compound, the ketone group acts as a deactivating, meta-directing group in electrophilic aromatic substitution. However, in the context of nucleophilic aromatic substitution, its electron-withdrawing nature can activate the ring towards nucleophilic attack. The ketone group is para to the bromine atom on the first aromatic ring. This positioning allows for the stabilization of the negative charge in the Meisenheimer intermediate through resonance.

Conversely, on the 2-chlorophenoxy ring, the chlorine atom is ortho to the ether linkage. The ether oxygen is generally considered an activating group in electrophilic aromatic substitution, but its influence in SNAr is less straightforward. The presence of the electron-withdrawing ethanone (B97240) moiety attached to the phenoxy group can somewhat activate this ring as well. However, the activation of the 4-bromophenyl ring by the para-ketone group is expected to be more significant.

Therefore, under suitable conditions with a strong nucleophile, nucleophilic aromatic substitution would be more likely to occur at the 4-bromophenyl ring, leading to the displacement of the bromide ion.

Interactive Data Table: Factors Influencing Nucleophilic Aromatic Substitution

| Factor | Favorable Condition | Role in this compound |

|---|---|---|

| Leaving Group | Good leaving group (e.g., F > Cl > Br > I) | Bromine is a moderate leaving group. |

| Electron-Withdrawing Groups | Strong EWGs ortho/para to leaving group | Ketone group is para to the bromine atom. |

Ether Linkage Reactivity and Cleavage Mechanisms

The ether linkage in this compound is a point of potential chemical transformation, primarily through cleavage reactions.

Ethers are generally stable compounds but can be cleaved under strong acidic conditions. fiveable.mewikipedia.orgpressbooks.pub The mechanism of acidic ether cleavage typically involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. masterorganicchemistry.comlibretexts.org The reaction can proceed via either an SN1 or SN2 pathway, depending on the nature of the groups attached to the ether oxygen. wikipedia.orgpressbooks.pub

In the case of this compound, the ether is an aryl alkyl ether. Cleavage with a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI) would likely proceed via an SN2 mechanism at the methylene carbon, as the formation of a primary carbocation is unfavorable. libretexts.org The phenoxide would act as the leaving group.

Under strongly basic conditions, ether cleavage is generally not favored unless the ether is activated in a specific way. For this particular molecule, cleavage of the ether bond under typical basic conditions is unlikely.

Recent advancements in catalysis have provided methods for the cleavage of C-O bonds in ethers under milder conditions. These methods often employ transition metal catalysts, such as those based on nickel or iridium. semanticscholar.org For diaryl ethers, visible-light photoredox catalysis has emerged as a strategy for C-O bond cleavage. nih.govresearchgate.net While this compound is an aryl alkyl ether, catalytic methods developed for the cleavage of the C(aryl)-O bond could potentially be applied. These strategies often involve oxidative addition of the C-O bond to a low-valent metal center.

Interactive Data Table: Comparison of Ether Cleavage Methods

| Method | Reagents | Conditions | Mechanism |

|---|---|---|---|

| Acidic Cleavage | Strong acids (HBr, HI) | Harsh, high temperatures | SN1 or SN2 |

| Catalytic Hydrogenolysis | H₂, Pd/C | High pressure and temperature | - |

| Transition Metal Catalysis | Ni, Ir complexes | Milder conditions | Oxidative addition |

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound contains functionalities that could potentially participate in intramolecular reactions, leading to the formation of cyclic products. For instance, under certain conditions, an intramolecular cyclization could be envisioned.

One hypothetical pathway could involve the formation of a five-membered ring through an intramolecular nucleophilic attack of the carbonyl oxygen onto the aromatic ring, potentially facilitated by a catalyst. However, this would require activation of the aromatic C-H bond, which is generally challenging.

A more plausible intramolecular reaction could be a rearrangement. For example, under specific catalytic conditions, a Smiles rearrangement could potentially occur, although this is more common in systems with activating groups that facilitate nucleophilic aromatic substitution.

Furthermore, acid-catalyzed intramolecular cyclization is a known method for the synthesis of various heterocyclic compounds. nih.govfrontiersin.org In the presence of a strong acid, the enol form of the ketone could potentially undergo an intramolecular electrophilic attack on the adjacent phenoxy ring, leading to a cyclized product. The feasibility of such a reaction would depend on the specific reaction conditions and the relative activation of the aromatic rings.

Friedel-Crafts Type Cyclizations Leading to Heterocyclic Frameworks (e.g., Benzofurans)

One of the most significant reactions of α-aryloxy ketones, such as this compound, is their acid-catalyzed intramolecular cyclization to produce benzofurans. nih.govnih.gov This transformation is a type of intramolecular Friedel-Crafts acylation or alkylation, where the electron-rich phenoxy ring is attacked by an electrophilic center generated from the ketone moiety.

The generally accepted mechanism for this cyclodehydration involves the following steps:

Activation of the Carbonyl Group: A Lewis acid (e.g., TiCl₄, AlCl₃, FeCl₃) or a Brønsted acid (e.g., H₂SO₄, polyphosphoric acid) protonates or coordinates to the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon.

Enolization: An enol or enolate-like intermediate is formed.

Intramolecular Electrophilic Aromatic Substitution (SEAr): The π-system of the 2-chlorophenoxy ring acts as a nucleophile, attacking the electrophilic carbon center. The cyclization is directed by the strongly activating ether oxygen to the ortho or para positions. In the case of this compound, the attack occurs preferentially at the C-6 position of the chlorophenoxy ring (ortho to the oxygen and meta to the chlorine).

Dehydration/Aromatization: The resulting intermediate undergoes dehydration to eliminate a molecule of water, leading to the formation of the stable aromatic benzofuran (B130515) ring system.

The reaction of phenols with α-haloketones is a convenient route to synthesize the precursor α-aryloxy ketones, which then undergo this cyclization. nih.gov For this compound, the cyclization would yield 5-chloro-2-(4-bromophenyl)benzofuran. The efficiency and regioselectivity of such reactions can be influenced by the choice of catalyst and reaction conditions. nih.govresearchgate.net

| Catalyst/Reagent | Conditions | Typical Outcome for α-Aryloxy Ketones | Reference |

|---|---|---|---|

| Titanium Tetrachloride (TiCl₄) | Solvent (e.g., Dichloromethane), Room Temperature | Promotes direct Friedel-Crafts like alkylation and cyclodehydration, offering high regioselectivity and good to excellent yields. | nih.gov |

| Iron(III) Chloride (FeCl₃) | Solvent (e.g., Toluene), Mild Conditions | Mediates intermolecular tandem reactions that can lead to benzofuran structures. | researchgate.net |

| Polyphosphoric Acid (PPA) | Elevated Temperatures (e.g., 100-140 °C) | Classic Brønsted acid catalyst for intramolecular acylation/cyclization. | N/A |

| Sulfuric Acid (H₂SO₄) | Concentrated, often with heat | Strong Brønsted acid promoter for cyclodehydration. | N/A |

Other Rearrangements Initiated by Functional Group Interactions

Beyond the well-established cyclization to benzofurans, the structure of this compound allows for other potential rearrangements, although these are less commonly reported for this specific substrate. These hypothetical transformations are predicated on the interactions between the ketone, ether linkage, and aromatic rings under various conditions.

One potential pathway is a Smiles-type rearrangement . This is an intramolecular nucleophilic aromatic substitution. Under strong basic conditions, deprotonation of the α-carbon could generate an enolate. This enolate could, in principle, act as a nucleophile, attacking the chlorophenyl ring and displacing the ether oxygen. However, this pathway is generally less favorable than intermolecular reactions.

Another possibility involves rearrangements analogous to the Fries rearrangement . While the classic Fries rearrangement applies to phenolic esters, photochemical variants (photo-Fries) can be initiated on aryl ethers. Upon UV irradiation, homolytic cleavage of the ether bond could generate a phenoxy radical and a ketonyl radical. These radicals could then recombine at an ortho or para position on the phenoxy ring, leading to the formation of a C-C bond and a new hydroxy-substituted ketone after tautomerization.

The presence of the carbonyl group also suggests the possibility of a Baeyer-Villiger rearrangement if subjected to oxidation with a peroxy acid (e.g., m-CPBA). This reaction would involve the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbons. In this molecule, migration of the 4-bromophenyl group would likely occur, yielding an ester, (2-chlorophenoxy)methyl 4-bromobenzoate.

| Rearrangement Type | Required Conditions/Reagents | Potential Product from this compound | Notes |

|---|---|---|---|

| Smiles Rearrangement | Strong Base (e.g., NaH, KHMDS) | 2-hydroxy-2-(4-bromobenzoyl)biphenyl derivative | Hypothetical; involves intramolecular nucleophilic aromatic substitution. |

| Photo-Fries Rearrangement | UV Irradiation | (4-bromophenyl)(hydroxy-chlorophenyl)methanone isomers | Radical-mediated rearrangement leading to C-C bond formation. |

| Baeyer-Villiger Rearrangement | Peroxy Acid (e.g., m-CPBA) | (2-chlorophenoxy)methyl 4-bromobenzoate | Oxidative rearrangement of the ketone to an ester. |

These potential rearrangements highlight the rich chemical reactivity of this compound, making it a versatile intermediate for synthesizing a range of complex organic molecules beyond simple benzofurans.

Advanced Spectroscopic and Crystallographic Structural Characterization of 1 4 Bromophenyl 2 2 Chlorophenoxy Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei (primarily ¹H and ¹³C), a complete and unambiguous assignment of all atoms in the molecule can be achieved.

While one-dimensional ¹H and ¹³C NMR spectra provide initial information, two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle. Techniques such as COSY, HMQC (or HSQC), and HMBC provide through-bond correlation data that reveals the precise connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the most critical expected correlation would be between the protons of the methylene (B1212753) group (-CH₂-) and any adjacent coupled protons, though in this structure, the methylene group is isolated and would not show COSY correlations to the aromatic protons. However, COSY is invaluable for assigning the adjacent protons within both the 4-bromophenyl and 2-chlorophenoxy rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It allows for the unambiguous assignment of carbon signals based on their attached, and usually more easily assigned, proton signals. For the title compound, it would directly link the methylene protons to the methylene carbon and each aromatic proton to its respective aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). It is the key experiment for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the methylene (-CH₂-) protons to the carbonyl carbon (C=O), the ether-linked carbon of the chlorophenoxy ring, and the carbon of the bromophenyl ring attached to the carbonyl group. These correlations are definitive proof of the core ethanone-ether structure.

The following tables outline the predicted NMR data and key 2D correlations for the definitive assignment of this compound.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Description |

|---|---|---|---|

| C=O | - | ~194-196 | Ketone Carbonyl |

| -O-CH₂- | ~5.3-5.5 | ~70-72 | Methylene Group |

| C1' (C-Br) | - | ~128-130 | Bromophenyl Ring |

| C2'/C6' (CH) | ~7.8-8.0 | ~130-132 | Bromophenyl Ring (ortho to C=O) |

| C3'/C5' (CH) | ~7.6-7.8 | ~132-134 | Bromophenyl Ring (meta to C=O) |

| C4' (C-C=O) | - | ~134-136 | Bromophenyl Ring |

| C1'' (C-O) | - | ~152-154 | Chlorophenoxy Ring |

| C2'' (C-Cl) | - | ~122-124 | Chlorophenoxy Ring |

| C3'' (CH) | ~7.2-7.4 | ~130-132 | Chlorophenoxy Ring |

| C4'' (CH) | ~6.9-7.1 | ~121-123 | Chlorophenoxy Ring |

| C5'' (CH) | ~7.1-7.3 | ~127-129 | Chlorophenoxy Ring |

| C6'' (CH) | ~6.8-7.0 | ~113-115 | Chlorophenoxy Ring |

Key Expected 2D NMR Correlations

| Proton(s) (¹H) | COSY Correlations (¹H) | HMBC Correlations (¹³C) |

|---|---|---|

| -O-CH₂- | None | C=O, C4', C1'' |

| H2'/H6' | H3'/H5' | C=O, C4', C1' |

| H3'/H5' | H2'/H6' | C1', C4' |

| H6'' | H5'' | C1'', C2'', C4'' |

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for analyzing the structure of materials in their solid form, providing information that is complementary to X-ray diffraction. bruker.com It is particularly useful for studying molecular geometry, bonding, and crystalline packing. bruker.com For this compound, ssNMR can probe the local atomic environments and intermolecular interactions within the crystal lattice.

Key applications of ssNMR for this compound include:

Conformational Analysis: ssNMR can provide insights into the torsional or dihedral angles of the molecule in the solid state. This data can be compared with crystallographic findings to confirm the molecular conformation.

Polymorph Identification: The technique is highly sensitive to the local environment of each atom, making it an excellent tool for identifying and characterizing different crystalline forms (polymorphs), which may have different packing arrangements and intermolecular interactions. mdpi.com

Packing and Intermolecular Interactions: Cross-polarization magic-angle spinning (CP-MAS) experiments can enhance the signals of less abundant nuclei like ¹³C and provide information on internuclear distances. This can be used to study the C-H···O and Br···Br contacts identified in crystallographic studies, confirming the nature and proximity of these intermolecular interactions in the bulk material. bruker.commdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of specific chemical bonds and functional groups, providing a molecular "fingerprint".

The FT-IR and Raman spectra of this compound would be dominated by strong, characteristic bands corresponding to its primary functional groups.

Ketone (C=O) Stretch: A very strong and sharp absorption band is expected for the carbonyl group. In saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. However, conjugation with the adjacent 4-bromophenyl ring is expected to lower this frequency to the 1685-1700 cm⁻¹ range due to a decrease in the double bond character of the C=O bond. vscht.cz

Ether (C-O-C) Stretches: Aryl-alkyl ethers exhibit characteristic asymmetric and symmetric C-O-C stretching vibrations. A strong, prominent asymmetric stretching band is expected in the 1200-1275 cm⁻¹ region, while the symmetric stretch would appear at a lower frequency, typically around 1020-1075 cm⁻¹. youtube.com

Aromatic Ring Vibrations: Both C-H and C=C stretching vibrations of the aromatic rings are expected. C-H stretches for sp²-hybridized carbons typically appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). vscht.cz C=C in-ring stretching vibrations produce a series of bands of variable intensity in the 1450-1600 cm⁻¹ region.

Halogen-Carbon Bonds: The C-Br and C-Cl stretching vibrations are expected in the fingerprint region of the spectrum (below 1000 cm⁻¹). The C-Cl stretch for aryl chlorides typically appears in the 700-750 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, often between 500-600 cm⁻¹.

Expected Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3050 - 3100 | Medium to Weak |

| C-H Stretch | Methylene (-CH₂-) | 2850 - 2960 | Medium |

| C=O Stretch | Aryl Ketone | 1685 - 1700 | Strong, Sharp |

| C=C Stretch | Aromatic Rings | 1450 - 1600 | Medium to Strong |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1200 - 1275 | Strong |

| C-O-C Symmetric Stretch | Aryl-Alkyl Ether | 1020 - 1075 | Medium |

| C-Cl Stretch | Aryl Halide | 700 - 750 | Strong |

| C-Br Stretch | Aryl Halide | 500 - 600 | Strong |

FT-IR spectroscopy is an excellent real-time analytical method for monitoring the progress of chemical reactions. The synthesis of this compound from 2-bromo-1-(4-bromophenyl)ethanone and 2-chlorophenol (B165306) can be effectively tracked. By monitoring the reaction mixture over time, one could observe the disappearance of the O-H stretching band (a broad signal around 3200-3400 cm⁻¹) from the 2-chlorophenol starting material. Concurrently, the appearance and growth of the characteristic product peaks, particularly the strong C-O-C ether stretching band around 1250 cm⁻¹, would signal the formation of the desired compound and allow for the determination of reaction completion.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

For this compound (C₁₄H₁₀BrClO₂), the molecular ion peak ([M]⁺˙) would appear as a characteristic cluster of peaks due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This would result in a pattern of four main peaks at M, M+2, M+4, and M+6.

The primary fragmentation pathway under electron ionization (EI) would be α-cleavage on either side of the carbonyl group. This would lead to the formation of several stable, resonance-delocalized acylium and other cationic fragments.

Predicted Major Fragments in Mass Spectrometry

| Predicted m/z | Ion Structure | Description |

|---|---|---|

| 324/326/328 | [C₁₄H₁₀⁷⁹Br³⁵ClO₂]⁺˙ / [C₁₄H₁₀⁸¹Br³⁵ClO₂]⁺˙ / [C₁₄H₁₀⁷⁹Br³⁷ClO₂]⁺˙ etc. | Molecular Ion ([M]⁺˙) Cluster |

| 183/185 | [C₇H₄⁷⁹BrO]⁺ / [C₇H₄⁸¹BrO]⁺ | 4-bromobenzoyl cation (α-cleavage) |

| 155/157 | [C₇H₆³⁵ClO]⁺ / [C₇H₆³⁷ClO]⁺ | 2-chlorophenoxymethyl cation (α-cleavage) |

| 156/158 | [C₆H₄⁷⁹Br]⁺ / [C₆H₄⁸¹Br]⁺ | Bromophenyl cation (loss of CO from benzoyl) |

| 127/129 | [C₆H₄³⁵Cl]⁺ / [C₆H₄³⁷Cl]⁺ | Chlorophenyl cation |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound, with the molecular formula C₁₄H₁₀BrClO₂, HRMS provides an experimental mass that can be compared to the calculated theoretical exact mass.

The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, and ¹⁶O). The confirmation of the compound's elemental composition is achieved when the experimentally measured mass from HRMS analysis corresponds to the theoretical value within a narrow tolerance (typically < 5 ppm). This high degree of accuracy unequivocally distinguishes the target compound from other potential molecules with the same nominal mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀BrClO₂ |

| Calculated Monoisotopic Mass | 323.9576 u |

| Nominal Mass | 324 u |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) provides critical insights into the structural connectivity of a molecule by inducing fragmentation and analyzing the resulting fragment ions. While specific experimental MS/MS data for this compound is not extensively reported, a plausible fragmentation pathway can be elucidated based on its chemical structure, which contains a ketone, an ether linkage, and two halogenated aromatic rings.

Upon ionization (e.g., electrospray ionization), the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would likely initiate cleavage at the most labile bonds. Key expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion.

Ether Bond Cleavage: Scission of the C-O bond of the ether linkage, resulting in the separation of the 2-chlorophenoxy and the 1-(4-bromophenyl)ethanone moieties.

Loss of Halogens: Fragmentation involving the loss of bromine or chlorine atoms, although typically less common as initial fragmentation steps compared to cleavage of single bonds.

These pathways produce a characteristic pattern of fragment ions that can be used to confirm the identity and structure of the parent molecule.

| Proposed Fragment Ion (m/z) | Possible Structure/Origin |

|---|---|

| 183/185 | [Br-C₆H₄-CO]⁺ (p-bromobenzoyl cation) |

| 155/157 | [Br-C₆H₄]⁺ (p-bromophenyl cation) |

| 128/130 | [Cl-C₆H₄-O]⁺ (chlorophenoxy cation) |

| 141 | [M - (Cl-C₆H₄-O)]⁺ |

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline solid, offering precise data on molecular geometry, bond lengths, angles, and the arrangement of molecules within the crystal lattice. nih.govresearchgate.net

The crystal structure of this compound reveals that it crystallizes in the monoclinic space group P2₁/c. researchgate.net

| Parameter | Value |

|---|---|

| Empirical formula | C₁₄H₁₀BrClO₂ nih.gov |

| Formula weight (Mᵣ) | 325.58 nih.gov |

| Temperature (T) | 200 K nih.gov |

| Crystal system | Monoclinic nih.gov |

| Space group | P2₁/c researchgate.net |

| a (Å) | 15.2653 (8) nih.gov |

| b (Å) | 4.5541 (2) nih.gov |

| c (Å) | 23.7336 (9) nih.gov |

| β (°) | 129.135 (2) nih.gov |

| Volume (V) (ų) | 1279.80 (10) nih.gov |

| Z | 4 nih.gov |

| Calculated density (Dₓ) (Mg m⁻³) | 1.690 researchgate.net |

Precise Determination of Molecular Geometry, Bond Lengths, and Angles

The analysis of the crystal structure provides an exact description of the molecule's conformation. The two aromatic rings, the 4-bromophenyl and the 2-chlorophenyl moieties, are not coplanar. The least-squares planes defined by the carbon atoms of these two rings are oriented at a dihedral angle of 71.31 (17)°. nih.gov The O–C–C–O dihedral angle is found to be -0.8 (4)°, indicating a nearly eclipsed conformation for this part of the molecule. nih.gov This precise geometric data is fundamental for understanding the molecule's steric and electronic properties.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is stabilized by a network of non-covalent interactions. In the crystal of this compound, intermolecular C–H···O hydrogen bonds are observed. nih.gov These interactions link the molecules into chains that extend along the crystallographic b-axis. nih.gov The hydrogen donors for these bonds are a hydrogen atom from the methylene group and a hydrogen atom from the chlorophenyl ring, while the acceptor is the ketonic oxygen atom. nih.gov

In addition to hydrogen bonding, a notable halogen interaction, specifically a dispersive Br···Br contact, is present with a distance of 3.583 (5) Å. nih.gov The analysis of π-π stacking reveals that the shortest distance between the centroids of two aromatic systems is 4.554 (2) Å, which corresponds to the length of the b-axis, suggesting that significant π-π stacking is not the dominant packing force. nih.gov

| Interaction Type | Description | Distance (Å) |

|---|---|---|

| Hydrogen Bonding | C–H···O contacts forming chains along the b-axis. nih.gov | - |

| Halogen Bonding | Dispersive Br···Br contact. nih.gov | 3.583 (5) |

| π-π Interactions | Shortest intercentroid distance between aromatic rings. nih.gov | 4.554 (2) |

Other Spectroscopic and Imaging Methods

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The structure of this compound contains several chromophores—the two substituted phenyl rings and the carbonyl group—which are expected to give rise to characteristic electronic transitions.

The primary transitions expected are:

π → π transitions:* These are high-intensity absorptions associated with the conjugated π-systems of the aromatic rings and the carbonyl group. The presence of two aromatic rings would likely result in complex, overlapping absorption bands in the UV region.

n → π transitions:* This is a lower-intensity absorption resulting from the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to an anti-bonding π* orbital. This transition typically occurs at a longer wavelength than the π → π* transitions.

The exact absorption maxima (λ_max) and molar absorptivities (ε) would need to be determined experimentally, but the presence of these functional groups confirms that the compound will be active in the UV region of the electromagnetic spectrum.

Scanning Electron Microscopy (SEM) for Morphology Characterization

While a detailed analysis of the surface topography and microstructure of this compound using Scanning Electron Microscopy (SEM) is not extensively available in the reviewed literature, crystallographic studies provide valuable insights into its macroscopic morphology.

Observations during the synthesis and crystallization process of this compound have consistently reported the formation of colorless, needle-shaped crystals. nih.gov This distinct crystalline habit suggests a well-ordered internal structure, which is further elucidated by single-crystal X-ray diffraction studies. The needle-like morphology is a macroscopic expression of the underlying arrangement of the molecules in the crystal lattice.

Computational Chemistry and Theoretical Investigations of 1 4 Bromophenyl 2 2 Chlorophenoxy Ethanone

Quantum Chemical Calculations (Density Functional Theory - DFT, Ab Initio Methods)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the electronic structure and energetic properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about a molecule's behavior at the atomic and electronic levels.

Optimization of Molecular Geometry and Electronic Structure Analysis

A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule in the gas phase.

Table 1: Experimental Crystallographic Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₀BrClO₂ |

| Molecular Weight | 325.58 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.2653 (8) |

| b (Å) | 4.5541 (2) |

| c (Å) | 23.7336 (9) |

| β (°) | 129.135 (2) |

| Volume (ų) | 1279.80 (10) |

| Data sourced from Shenvi et al. (2012). researchgate.netresearchgate.net |

Conformational Analysis and Energy Minima Identification

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, with several rotatable bonds, a systematic conformational search would be necessary to identify the various stable conformers and their relative energies.

This process would involve rotating key dihedral angles, such as the one around the O-C-C=O linkage, and calculating the energy at each step. This would lead to the identification of local and global energy minima on the potential energy surface, corresponding to the most stable conformations of the molecule. The experimental crystal structure shows an O–C–C–O dihedral angle of -0.8 (4)°, indicating an eclipsed conformation in the solid state. researchgate.netresearchgate.net A theoretical conformational analysis could reveal whether this is also the most stable conformation in the gas phase or in solution, or if other low-energy conformers exist.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data. By calculating the magnetic shielding of atomic nuclei and the vibrational frequencies of molecular bonds, it is possible to predict NMR chemical shifts and IR absorption frequencies, respectively.

For this compound, DFT calculations could provide theoretical ¹H and ¹³C NMR spectra. These predicted spectra could then be compared with experimental data to aid in the assignment of signals and to confirm the molecular structure. Similarly, the calculation of vibrational frequencies would yield a theoretical IR spectrum. Comparing this to an experimental spectrum would help in assigning the observed absorption bands to specific molecular vibrations, such as the stretching of the C=O bond or the vibrations of the aromatic rings. While experimental IR data for the closely related 1-(4-bromophenyl)ethanone is available, specific theoretical predictions for the title compound are not documented in the literature.

Reaction Mechanism Studies

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the energy barriers that govern the reaction rate.

Transition State Analysis and Energy Barrier Determination for Key Reactions

Key reactions involving this compound could include nucleophilic substitution at the carbonyl carbon or reactions involving the aromatic rings. A theoretical study would involve identifying the structures of the transition states for these reactions. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction's feasibility.

Once the transition state geometry is located, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction. For instance, studying the reaction of this compound with a nucleophile would involve calculating the energy barrier for the formation of a tetrahedral intermediate.

Solvent Effects on Reaction Pathways

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and rate. Computational models can account for solvent effects in several ways. Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant, while explicit solvent models involve including a number of solvent molecules in the calculation.

For reactions of this compound, theoretical studies could investigate how the polarity of the solvent affects the stability of the reactants, products, and transition states. For example, a polar solvent might stabilize a charged intermediate, thereby lowering the energy barrier and accelerating the reaction. Understanding these solvent effects is crucial for optimizing reaction conditions and predicting how the reaction will behave in different environments.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

Detailed computational studies focusing on the Molecular Electrostatic Potential (MEP) and charge distribution of this compound are not available in the reviewed scientific literature. Such analyses are crucial for understanding the electronic characteristics and reactivity of a molecule.

Mapping of Electron Density and Reactive Sites

A Molecular Electrostatic Potential (MEP) map for this compound has not been published in the available research. An MEP analysis would theoretically reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). It is anticipated that the electronegative oxygen atom of the carbonyl group would represent a region of high negative potential, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential. The halogen atoms, bromine and chlorine, would present regions of both positive (the σ-hole) and negative potential, influencing their ability to engage in halogen bonding and other non-covalent interactions.

Mulliken Charge Population Analysis for Intermolecular Charge Transfer

Specific data from a Mulliken charge population analysis for this compound is not present in the accessible literature. This theoretical analysis calculates the partial atomic charges on each atom in the molecule, providing insight into the distribution of electrons and the nature of chemical bonds. Such an analysis would be instrumental in quantifying the intramolecular charge transfer and understanding the electronic effects of the bromo- and chloro-substituents on the aromatic rings and the ethanone (B97240) bridge.

Intermolecular Interactions and Crystal Engineering Studies

While experimental crystallographic data has identified key intermolecular contacts in the solid state, detailed computational quantification and solution-phase dynamic studies are not found in the current body of scientific literature for this specific compound.

Molecular Dynamics Simulations for Solution-Phase Behavior and Conformational Dynamics

There are no published molecular dynamics (MD) simulation studies for this compound. MD simulations would provide valuable insights into the behavior of the molecule in a solution phase, exploring its conformational flexibility, solvation dynamics, and potential interactions with solvent molecules. Such simulations could elucidate the preferred conformations in different environments, which may differ from the static conformation observed in the crystal structure, and provide a dynamic understanding of its intermolecular interaction potential.

Synthetic Utility and Versatile Applications of 1 4 Bromophenyl 2 2 Chlorophenoxy Ethanone As a Chemical Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The utility of 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone as a building block stems from the differential reactivity of its functional groups. Chemists can selectively target the ketone, the aryl halides, or the ether linkage to build molecular complexity in a controlled, stepwise manner. This selectivity is crucial for the efficient synthesis of elaborate organic compounds.

The ketone group is a primary site for a variety of chemical transformations. It can undergo nucleophilic addition and condensation reactions to introduce new functional groups and extend the carbon skeleton.

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165). This transformation introduces a chiral center and a hydroxyl group, which can be used for further functionalization, such as esterification or etherification.

Condensation Reactions: The ketone can react with amine derivatives to form C=N double bonds. For instance, it can react with hydrazines to form hydrazones, with hydroxylamine (B1172632) to form oximes, or with primary amines to form imines (Schiff bases). These reactions are fundamental in the synthesis of various heterocyclic compounds.

Wittig Reaction: The Wittig reaction allows for the conversion of the ketone into an alkene, providing a powerful tool for carbon-carbon bond formation and the synthesis of complex olefinic structures.

Mannich Reaction: As a ketone with an α-hydrogen, it can participate in Mannich reactions, which involve the aminoalkylation of an acidic proton located alpha to a carbonyl group, leading to the formation of β-amino ketones. researchgate.net

Table 1: Potential Derivatizations of the Ketone Moiety

| Reaction Type | Reagent(s) | Functional Group Formed |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Hydrazone Formation | Hydrazine (N₂H₄) or derivatives | Hydrazone |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime |

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Alkene |

| Mannich Reaction | Formaldehyde, Secondary Amine | β-Amino Ketone |

The presence of two different halogen atoms on the two phenyl rings—bromine and chlorine—is a key feature of the molecule, allowing for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. nobelprize.orgresearchgate.net The carbon-bromine bond is generally more reactive than the carbon-chlorine bond under these conditions, enabling chemists to modify the bromophenyl ring while leaving the chlorophenyl ring intact for a subsequent reaction.

Suzuki-Miyaura Coupling: The 4-bromophenyl group is an ideal substrate for Suzuki-Miyaura coupling. nobelprize.orgmdpi.com Reaction with an arylboronic acid in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, creating a biaryl system. This is a widely used method in the pharmaceutical industry to construct complex molecular scaffolds. researchgate.net

Sonogashira Coupling: This reaction involves coupling the aryl bromide with a terminal alkyne, catalyzed by palladium and copper complexes. It is a reliable method for forming carbon-carbon bonds between sp² and sp hybridized carbons, leading to the synthesis of aryl alkynes. researchgate.net

Heck Coupling: The Heck reaction can be employed to couple the aryl bromide with an alkene, forming a new, substituted alkene and another C-C bond.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine.

These reactions can, in principle, be performed selectively on the C-Br bond first. Subsequently, under more forcing reaction conditions, the C-Cl bond could potentially undergo similar coupling reactions, providing a stepwise pathway to highly substituted, unsymmetrical diaryl ether ketone derivatives.

Table 2: Selective Cross-Coupling Reactions at the Aryl Halide Sites

| Reaction Name | Coupling Partner | Metal Catalyst | Bond Formed | Primary Site |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Palladium | C-C (Aryl-Aryl) | C-Br |

| Sonogashira | Terminal Alkyne | Palladium/Copper | C-C (Aryl-Alkyne) | C-Br |

| Heck | Alkene | Palladium | C-C (Aryl-Vinyl) | C-Br |

| Buchwald-Hartwig | Amine | Palladium | C-N (Aryl-Amine) | C-Br |